2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
Overview
Description
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a chemical compound with the molecular formula C12H11N3. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of indole derivatives with nitriles under specific conditions. For example, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base can yield the desired compound .
Industrial Production Methods
the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield fully saturated derivatives .
Scientific Research Applications
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
1,2,3,4-Tetrahydrocyclopenta[b]indole: A related compound that undergoes similar chemical reactions.
Uniqueness
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is unique due to its specific structure, which combines the indole ring with a tetrahydrocyclopenta moiety and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-6-7-1-2-11-9(3-7)10-4-8(14)5-12(10)15-11/h1-3,8,15H,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVXXDSOHKIRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676456 | |
Record name | 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029691-09-5 | |
Record name | 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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